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molecular formula C8H18ClNO2 B1388987 Diisopropylamino-acetic acid hydrochloride CAS No. 6436-80-2

Diisopropylamino-acetic acid hydrochloride

Cat. No. B1388987
M. Wt: 195.69 g/mol
InChI Key: XTCVNFBFACVLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697604B2

Procedure details

5.4 g (25 mMol) diisopropylamino-acetic acid tert-butylester 2 was stirred with 6.25 ml (75 mMol) 12 M HCl in 25 ml water for 2.5 h at 60° C. After distillation in vacuo of water and excess of HCl, the residue was dried with toluene azeotropically.
Name
diisopropylamino-acetic acid tert-butylester
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
6.25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:15])[CH2:7][N:8]([CH:12]([CH3:14])[CH3:13])[CH:9]([CH3:11])[CH3:10])(C)(C)C.[ClH:16]>O>[ClH:16].[CH:9]([N:8]([CH2:7][C:6]([OH:15])=[O:5])[CH:12]([CH3:13])[CH3:14])([CH3:10])[CH3:11] |f:3.4|

Inputs

Step One
Name
diisopropylamino-acetic acid tert-butylester
Quantity
5.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN(C(C)C)C(C)C)=O
Name
Quantity
6.25 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distillation in vacuo of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
excess of HCl, the residue was dried with toluene azeotropically

Outcomes

Product
Name
Type
Smiles
Cl.C(C)(C)N(C(C)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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